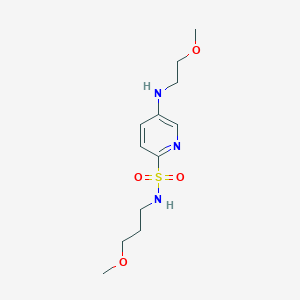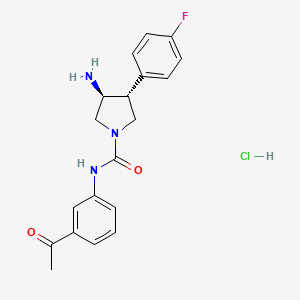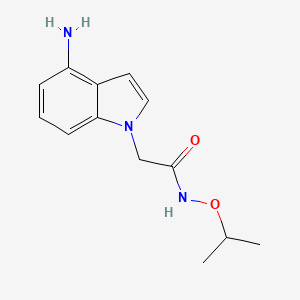![molecular formula C17H21ClN4O B7434882 [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone, also known as CEP-26401, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a reduction of inflammation and tumor growth, as well as protection against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has been shown to have other biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone also increases the levels of cyclic guanosine monophosphate (cGMP), which is involved in the regulation of smooth muscle relaxation and blood flow.
实验室实验的优点和局限性
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a highly specific inhibitor of PDE4, which allows for the study of the specific effects of cAMP signaling pathways. Additionally, [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has shown low toxicity in animal studies, making it a safe compound for use in research. However, one limitation of [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone. One area of focus is the development of more effective formulations of the compound with improved solubility. Additionally, further studies are needed to explore the potential therapeutic applications of [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone in other diseases, such as cardiovascular disease and autoimmune disorders. Finally, research is needed to better understand the mechanisms underlying the effects of [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone, including its interactions with other signaling pathways and its effects on gene expression.
合成方法
The synthesis of [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone involves several steps, including the condensation of 5-chloro-2-nitrobenzoic acid with 2-ethylpyrazol-3-yl-methylamine, followed by reduction of the nitro group to an amino group. This is then coupled with pyrrolidin-1-ylmethanone to form [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone.
科学研究应用
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In cancer research, [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, [5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone has shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
属性
IUPAC Name |
[5-chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-2-22-14(7-8-20-22)12-19-16-6-5-13(18)11-15(16)17(23)21-9-3-4-10-21/h5-8,11,19H,2-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFVMUGFSQCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=C(C=C2)Cl)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)